molecular formula C20H12Br2N2O2 B400396 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B400396
M. Wt: 472.1g/mol
InChI Key: VGZDVWKEIKYWPE-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation process may also involve electrophilic aromatic substitution reactions, where bromine atoms are introduced into the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both bromine atoms and the benzooxazole ring

Properties

Molecular Formula

C20H12Br2N2O2

Molecular Weight

472.1g/mol

IUPAC Name

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12Br2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-18-17(11-14)24-20(26-18)15-6-1-2-7-16(15)22/h1-11H,(H,23,25)

InChI Key

VGZDVWKEIKYWPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br

Origin of Product

United States

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